molecular formula C10H15NO B2653017 (5-tert-butylpyridin-2-yl)methanol CAS No. 840526-99-0

(5-tert-butylpyridin-2-yl)methanol

Cat. No.: B2653017
CAS No.: 840526-99-0
M. Wt: 165.236
InChI Key: HNLJXGGJRZBXDR-UHFFFAOYSA-N
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Description

“(5-(tert-Butyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 g/mol . The IUPAC name for this compound is (5-tert-butylpyridin-2-yl)methanol .


Molecular Structure Analysis

The molecular structure of “(5-(tert-Butyl)pyridin-2-yl)methanol” includes a pyridine ring substituted at the 5-position with a tert-butyl group and at the 2-position with a methanol group . The InChI string for this compound is InChI=1S/C10H15NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-6,12H,7H2,1-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(5-(tert-Butyl)pyridin-2-yl)methanol” include a molecular weight of 165.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound has a topological polar surface area of 33.1 Ų .

Scientific Research Applications

Hydrogen Bonding and Solvent Effects

The studies on hydrogen bonding and solvent effects provide insights into the behavior of methanol and tert-butanol in solutions containing pyridine derivatives. For example, the dissolution of methanol in pyridine and its methyl derivatives has been thoroughly investigated, revealing that methanol's dissolution is exothermic with heat effects closely resembling those for water. This indicates a significant role of hydrogen bonding in these mixtures, which is further complicated by the presence of bulky hydrocarbon groups that can hinder bonding in certain pyridine derivatives (Marczak et al., 2004).

Catalytic Activities and Bond Formation

Research on catalytic activities involving pyridine derivatives has led to the development of novel methodologies for bond formation. For instance, C–N bond activation of tert-butyl isocyanide in methanol demonstrated the formation of metal-cyanide bonds through a process involving nucleophilic attack or chloride anion. This process illustrates the versatile roles of pyridine derivatives in facilitating complex reactions (Kundu et al., 2011).

Synthesis of Complex Molecules

The synthesis of complex molecules using pyridine derivatives has been extensively studied, leading to the development of efficient methodologies for creating novel compounds. For example, the synthesis of methyl tert-butyl ether (MTBE) from methanol and iso-butylene using zeolite catalysts explores the impact of catalyst types and reaction conditions on product distribution, showcasing the application of pyridine derivatives in industrial synthesis processes (Kim et al., 1988).

Structural and Thermodynamic Studies

Structural and thermodynamic studies of pyridine derivatives and their complexes with metal cations have provided valuable insights into their complexation behavior. The interaction of a calix(4)arene pyridine derivative with metal cations in various solvents highlights the role of pyridyl nitrogens in complexation and offers a deeper understanding of the thermodynamics of these processes (Danil de Namor et al., 2005).

Mechanism of Action

The mechanism of action of “(5-(tert-Butyl)pyridin-2-yl)methanol” is not clear from the available information .

Future Directions

The future directions for the research and application of “(5-(tert-Butyl)pyridin-2-yl)methanol” are not clear from the available information .

Properties

IUPAC Name

(5-tert-butylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLJXGGJRZBXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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